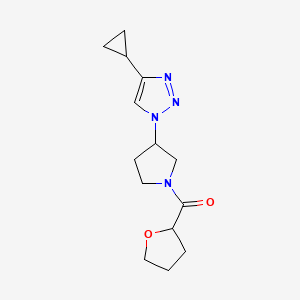

![molecular formula C22H18FN5O4S B2863579 Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 895794-48-6](/img/structure/B2863579.png)

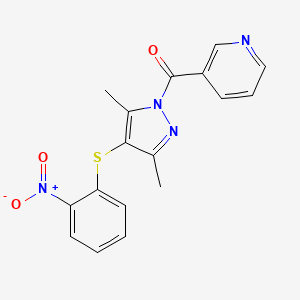

Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

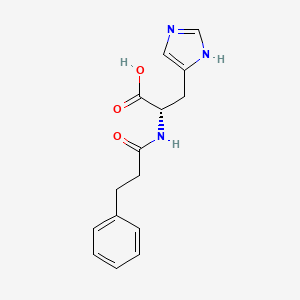

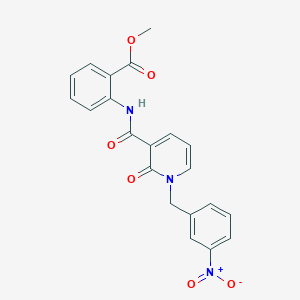

“Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of such compounds often involves the use of various strategies . For instance, 1,2,4-triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring in the structure can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The reactions could be influenced by factors such as the substituents on the thiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by its structure and the substituents on the thiazole ring .Applications De Recherche Scientifique

Antitumor Properties and Mechanism of Action

Preclinical Evaluation of Antitumor Properties

Novel benzothiazoles, including compounds structurally related to Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate, have demonstrated potent antitumor properties in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites, with modifications like fluorination enhancing metabolic stability. Amino acid conjugation has been explored to improve solubility and bioavailability, showing significant tumor growth retardation in breast and ovarian cancer models with manageable toxic side effects (Bradshaw et al., 2002).

Synthesis and Biological Activity Evaluation

Research has also focused on synthesizing fluorinated benzothiazoles, indicating potent cytotoxicity in human breast cancer cell lines. The fluorination strategy does not compromise the induction of cytochrome P450 CYP1A1, essential for the antitumor specificity of these compounds (Hutchinson et al., 2001).

Biochemical Studies

Protective Effects Against Ethanol-induced Oxidative Stress

Some derivatives, including those related to the structure of interest, have been investigated for their protective effects against ethanol-induced oxidative stress in mice. These findings suggest that certain thiazolo-triazole compounds could help control ethanol-induced oxidative stress selectively in organs (Aktay et al., 2005).

Pharmaceutical Properties for Clinical Evaluation

A series of water-soluble amino acid prodrugs of antitumor benzothiazoles have been synthesized, addressing formulation and bioavailability issues. These prodrugs exhibit good water solubility and stability, with one lysyl-amide derivative selected for phase 1 clinical evaluation (Hutchinson et al., 2002).

Mécanisme D'action

Target of Action

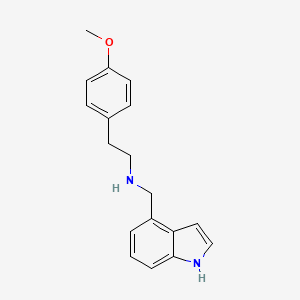

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

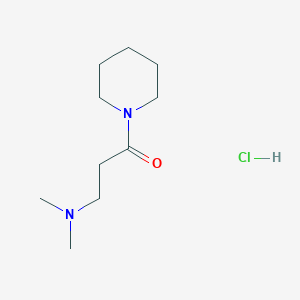

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physico-chemical properties of thiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[2-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O4S/c1-32-21(31)13-6-8-14(9-7-13)25-20(30)19(29)24-11-10-15-12-33-22-26-18(27-28(15)22)16-4-2-3-5-17(16)23/h2-9,12H,10-11H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWKXVSFFWRRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)

![2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2863500.png)

![3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile](/img/structure/B2863503.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile](/img/structure/B2863507.png)

![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)